1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(4-pyridin-2-ylpiperazine-1-carbonyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c19-12-15-5-6-18(12)13(20)17-9-7-16(8-10-17)11-3-1-2-4-14-11/h1-4H,5-10H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYADFHXZJVGLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one typically involves the reaction of pyridine derivatives with piperazine and imidazolidinone under controlled conditions. One common method includes the nucleophilic substitution reaction between pyridine and 1,4-dibromobutane in the presence of a base . This is followed by the cyclization of the intermediate product with imidazolidinone under acidic or basic conditions to form the final compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and imidazolidinone moieties.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce secondary amines.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of guanidine derivatives, including compounds similar to 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one. These compounds have been synthesized and evaluated for their effectiveness against various bacterial strains using methods such as the cup plate agar diffusion method and minimum inhibitory concentration (MIC) testing. Results indicate that these derivatives exhibit significant antibacterial activity, making them promising candidates for developing new antimicrobial agents .
Antileishmanial Properties
The compound has shown potential in the treatment of leishmaniasis, a disease caused by protozoan parasites. In vitro studies demonstrated that certain guanidine derivatives exhibited low cytotoxicity while effectively reducing parasite loads in infected cells. For instance, derivatives with specific structural modifications were found to have IC50 values indicating strong leishmanicidal activity with minimal toxicity to host cells, suggesting their viability as therapeutic agents against leishmaniasis .
Antidepressant and Anxiolytic Effects
Research has indicated that piperazine derivatives can exhibit antidepressant and anxiolytic effects. The structural characteristics of this compound suggest potential interactions with neurotransmitter systems, particularly serotonin receptors. This interaction could lead to mood-enhancing effects, warranting further investigation into its pharmacological profile in psychiatric disorders .
Organic Synthesis Applications
Catalytic Properties
Guanidine compounds are recognized for their role as effective organocatalysts in organic synthesis. The ability of this compound to act as a hydrogen bond donor facilitates various chemical transformations, enhancing reaction efficiency and selectivity. Its application in catalyzing reactions such as Michael additions and aldol reactions has been documented, showcasing its utility in synthetic organic chemistry .
Synthesis of Heterocycles
The compound is also relevant in the synthesis of complex heterocyclic structures. Its unique functional groups allow for the formation of diverse derivatives that can serve as building blocks for more complex molecules. The versatility in modifying the piperazine and imidazolidinone moieties enables chemists to design compounds with tailored biological activities .
Case Studies
Mechanism of Action
The mechanism of action of 1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Variations
- Imidazolidin-2-one Derivatives: 1-(Isoquinolin-3-yl)-3-(pyridin-2-yl)imidazolidin-2-one (7d): Features a pyridinyl substituent directly attached to the imidazolidinone ring, synthesized via palladium-catalyzed coupling (61% yield, m.p. 208–209°C) . 1-((4'-(para-Fluorophenyl)piperazine-1-yl)methyl)-imidazole: Incorporates a piperazine-fluorophenyl group linked via a methyl bridge, with antimicrobial activity reported .
- Piperazine-Carbonyl Hybrids: 1-[4-(1H-imidazol-1-yl)pyridine-2-carbonyl]-4-(pyridin-2-yl)piperazine (CAS 1426314-71-7): Shares a pyridine-piperazine-carbonyl motif but replaces imidazolidinone with an imidazole ring .
Physicochemical and Spectroscopic Properties
Table 1: Comparative Physicochemical Data
Key Observations:
Biological Activity
1-(4-(Pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyridine ring : Contributes to its interaction with biological targets.
- Piperazine moiety : Enhances solubility and binding affinity.
- Imidazolidinone core : Imparts stability and potential for various modifications.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antitumor Activity : Demonstrated in studies evaluating its effect on eukaryotic initiation factor 4A3 (eIF4A3), a target in cancer therapy.
- Antimicrobial Properties : Showed effectiveness against specific bacterial strains, indicating potential as an antibacterial agent.
Antitumor Activity
Recent studies highlight the compound's role as an eIF4A3 inhibitor. Notable findings include:
- In vitro Efficacy : Compounds derived from similar structures exhibited significant antitumor effects, with some achieving tumor control (T/C values of 54% and 29%) without severe toxicity .
Table 1: Antitumor Efficacy of Related Compounds
| Compound ID | T/C Value (%) | Toxicity Level |
|---|---|---|
| 1o | 54 | Low |
| 1q | 29 | Moderate |
Antimicrobial Activity
The compound has shown promising results against various bacterial strains:
- Gram-positive Bacteria : Effective against Micrococcus luteus with a minimum inhibitory concentration (MIC90) of 2.0 µM.
- Resistance Profiles : Displayed moderate activity against antibiotic-resistant strains such as MRSA and VRE .
Table 2: Antimicrobial Efficacy
| Bacterial Strain | MIC90 (µM) |
|---|---|
| Micrococcus luteus | 2.0 |
| Staphylococcus aureus (MRSA) | Moderate |
| Enterococcus faecalis (VRE) | Moderate |
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors:
- eIF4A3 Inhibition : The compound selectively inhibits eIF4A3, disrupting protein synthesis in cancer cells.
- Sterol Biosynthesis Inhibition : Related compounds have been shown to inhibit enzymes involved in sterol biosynthesis in Leishmania parasites, highlighting potential for antiparasitic applications .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
-
In Vivo Studies on Antitumor Effects :
- A study assessed the pharmacokinetics and dynamics of related compounds, confirming their potential as effective antitumor agents while maintaining a favorable safety profile.
- Antimicrobial Screening :
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 1-(4-(pyridin-2-yl)piperazine-1-carbonyl)imidazolidin-2-one?
- Methodology : The compound is synthesized via a multi-step reaction involving coupling of pyridinyl-piperazine derivatives with imidazolidinone precursors. For example:
- Step 1 : Activation of a thiocarbonyl group using di(1H-imidazol-1-yl)methanethione in THF under sonication at 40–70°C.
- Step 2 : Nucleophilic substitution with 1-(pyridin-2-yl)piperazine under reflux conditions.
- Purification : Reversed-phase column chromatography (0–50% acetonitrile/water with 0.1% TFA) followed by free-basing with sodium bicarbonate .
- Key Data : Yield optimization (e.g., 44% for analogous compounds) and characterization via H/C NMR, HRMS .
Q. How is structural characterization performed for this compound?
- Techniques :
- NMR : H NMR (DMSO-d6) resolves imidazolidinone protons at δ 3.4–4.1 ppm and pyridinyl aromatic protons at δ 6.7–8.2 ppm. C NMR confirms carbonyl (δ ~181 ppm) and piperazine carbons (δ 45–48 ppm) .
- Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., 328.1590 for CHNS) to validate molecular formula .
- IR : Stretching frequencies for C=O (~1650 cm) and aromatic C-H (~3050 cm) .
Q. What methods ensure purity and stability during synthesis?
- Quality Control :
- TLC Monitoring : Rf values tracked using silica gel plates (e.g., dichloromethane/methanol 9:1).
- HPLC : Purity >95% confirmed via reversed-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Method : Single-crystal X-ray diffraction using SHELXL for refinement. Key parameters:
- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100 K temperature.
- Refinement : Full-matrix least-squares on F with anisotropic displacement parameters.
Q. What in vitro assays evaluate the compound’s biological activity?
- Assays :
- Antimicrobial Testing : Broth microdilution (MIC determination) against S. aureus and E. coli (IC values reported in μM) .
- Receptor Binding : Radioligand displacement assays (e.g., histamine H1/H4 receptors) with values calculated via nonlinear regression .
- Data Interpretation : Compare dose-response curves (log[inhibitor] vs. normalized response) to identify competitive vs. non-competitive binding .
Q. How do structural modifications influence pharmacological activity?
- SAR Strategies :
- Piperazine Substitution : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances receptor affinity (e.g., 10-fold increase in H4 binding) .
- Imidazolidinone Optimization : Methylation at N3 improves metabolic stability (t >2 hrs in liver microsomes) .
- Case Study : Analogues with morpholine-triazine moieties show dual kinase inhibition (e.g., EGFR and PI3K) .
Q. How to address contradictions in biological activity data across studies?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
